Mazidox

Descripción

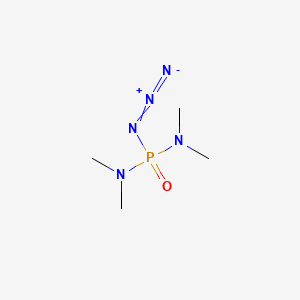

Structure

3D Structure

Propiedades

Número CAS |

7219-78-5 |

|---|---|

Fórmula molecular |

C4H12N5OP |

Peso molecular |

177.15 g/mol |

Nombre IUPAC |

N-[azido(dimethylamino)phosphoryl]-N-methylmethanamine |

InChI |

InChI=1S/C4H12N5OP/c1-8(2)11(10,7-6-5)9(3)4/h1-4H3 |

Clave InChI |

UCFRFUMJIKZSBD-UHFFFAOYSA-N |

SMILES |

CN(C)P(=O)(N=[N+]=[N-])N(C)C |

SMILES canónico |

CN(C)P(=O)(N=[N+]=[N-])N(C)C |

Otros números CAS |

7219-78-5 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of Mazidox and Its Analogs

Established Synthetic Pathways for Related Organophosphorus Compounds

Organophosphorus compounds are vital in medicinal chemistry, agriculture, and as versatile ligands in catalysis. nih.gov Traditional synthetic routes for these compounds frequently involve nucleophilic substitution, oxidation, and coupling reactions, which enable the precise incorporation of desired functional groups. rroij.com

Industrial-scale production of many phosphorus derivatives often commences with the reaction of elemental phosphorus, such as white phosphorus (P₄), with halogens like chlorine to yield phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). mdpi.comrsc.org Alternatively, direct reaction with sulfur can produce phosphorus pentasulfide (P₄S₁₀). mdpi.comrsc.org These halogenated phosphorus species, such as phosphoryl chloride (POCl₃) obtained by oxidizing PCl₃ or hydrolyzing PCl₅, serve as fundamental precursors for a wide range of organophosphorus molecules. mdpi.comrsc.org

Beyond these foundational methods, more specialized approaches have been developed. Electrochemical synthesis represents a modern, green, and efficient method for forming various phosphorus–carbon, phosphorus–nitrogen, phosphorus–oxygen, phosphorus–sulfur, and phosphorus–selenium bonds. nih.gov Other contemporary techniques include photocatalysis, flow-based technologies, and microwave irradiation, which offer sustainable and precise routes to organophosphorus structures. nih.gov

Transition-metal-catalyzed reactions are extensively employed in organophosphorus synthesis. These include allylic and benzylic substitution reactions of organophosphates, Kumada and Suzuki coupling reactions, and C–H activation strategies. nih.gov Furthermore, three-component coupling reactions involving arynes, phosphites, and acrylates have proven effective for synthesizing diverse organophosphorus compounds, such as ortho-3-propanoate substituted aryl phosphonates. acs.org

Advanced Synthetic Strategies for Structural Elucidation and Modification of Mazidox Scaffolds

Advanced synthetic strategies for organophosphorus compounds, which can be applied to the modification and structural elucidation of this compound scaffolds, often focus on achieving stereoselectivity and introducing complex functionalities. A significant area of development is the stereoselective synthesis of chiral organophosphorus compounds, such as phosphines and phosphonates, which are valuable as ligands in asymmetric organic synthesis and in pharmaceutical applications. researchgate.netchemistryviews.orgresearchgate.netmdpi.com

Novel synthetic routes have been devised for P-chirogenic four-coordinate pentadentate organophosphorus compounds. These methods can involve phosphates bearing a binaphthyl group, where reactions with nucleophiles like fluoride (B91410) ion, metal hydroxides, metal alkoxides, and Grignard reagents induce the transfer of axial chirality from the binaphthyl group to the central phosphorus atom. researchgate.net This allows for the creation of P-chirogenic products with controlled stereochemistry. researchgate.net

Dual nickel- and photoredox-catalyzed reductive cross-coupling reactions represent another advanced strategy for the enantioselective synthesis of chiral α-aryl phosphonates. These reactions are compatible with a variety of functional groups and heterocyclic aryl iodides, providing broad access to diverse chiral phosphonate (B1237965) structures. chemistryviews.org Additionally, efficient one-pot methods have been developed for synthesizing five-membered cyclic organophosphorus compounds through the replacement of an aluminum atom with a phosphorus atom in cyclic organoaluminum precursors like alumolanes and alumols. mdpi.com

Chemo-Enzymatic Approaches in Organophosphorus Compound Synthesis

Chemo-enzymatic approaches integrate the specificity and efficiency of enzymatic reactions with traditional chemical synthesis, offering pathways that are often more selective, economical, and environmentally friendly. rsc.org Enzymatic biocatalysis is a recognized advanced method for the asymmetric synthesis of organophosphorus compounds. mdpi.com

An illustrative example of a chemo-enzymatic approach is the enzymatic resolution of azido-1-acetoxyethylphosphonate, demonstrating the utility of enzymes in achieving desired stereoisomers. mdpi.com In the synthesis of DNA-carbohydrate conjugates, phosphoramidite (B1245037) derivatives are chemically synthesized and then used to attach carbohydrate moieties to DNA oligonucleotides. Subsequently, glycosyl transferase enzymes are employed to further modify these conjugates, showcasing a powerful combination of chemical and enzymatic steps. nih.gov Another notable application is the chemoenzymatic synthesis of 1-deaza-pyridoxal 5'-phosphate, an important isosteric analog of pyridoxal (B1214274) phosphate, which provides a reliable route to this complex molecule. nih.gov The integration of enzymatic reactions into computer-aided synthesis planning (CASP) tools is an emerging area, aiming to optimize and streamline the design of complex synthetic routes. rsc.org

Computational Design of Novel this compound Derivatization Routes

Computational chemistry and molecular modeling play an increasingly significant role in the rational design and development of novel organophosphorus compounds, including potential this compound derivatives. These computational tools enable researchers to predict the interactions between synthesized compounds and their target molecules, thereby guiding the rational design of new derivatives with enhanced properties. rroij.com Structure-Activity Relationship (SAR) studies, often informed by computational analyses, systematically evaluate how modifications to the chemical structure of organophosphorus compounds influence their biological or chemical properties, leading to optimized lead compounds. rroij.com

Computational docking analysis is a powerful technique utilized to select and design new compounds. For instance, it has been successfully applied in the design of uncharged bis-oxime antidotes for organophosphate-inhibited human acetylcholinesterase, where computational models predicted optimal interactions and guided the subsequent chemical synthesis and evaluation of these antidotes. nih.gov

Density Functional Theory (DFT) calculations are widely employed for theoretical studies of organophosphorus compounds. These calculations can reveal insights into the electrophilic and nucleophilic characters of molecules, map molecular electrostatic potential (MEP) surfaces, and analyze molecular orbitals and their energies. This information is crucial for understanding reaction mechanisms, predicting reactivity, and assessing the probability of charge transfer within the compounds. researchgate.netresearchgate.net Computational studies can also provide mechanistic insights, such as explaining enantioselectivity in chiral synthesis or predicting the formation of thermodynamically stable radical and adduct species in radical addition reactions. researchgate.net

Furthermore, advanced computer-aided synthesis planning (CASP) tools, such as the triple-transformer loop algorithm with biocatalysis (TTLAB), integrate both chemical and enzymatic reaction datasets. These tools are designed to assist in multistep retrosynthesis, facilitating the design of more selective, economical, and greener synthetic routes for complex molecules. rsc.org

Compound Information

Molecular Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Mazidox

Fundamental Principles of SAR and QSAR in Chemical Biology

Structure-Activity Relationship (SAR) is a qualitative approach that investigates how modifications to a chemical structure affect its biological activity. drugdesign.org It involves systematically altering specific molecular fragments—by removing, adding, or replacing them—and observing the resulting changes in biological activity. drugdesign.org This process helps to identify which functional groups or structural elements are essential for the compound's interaction with its biological target. drugdesign.org For instance, if a specific functional group is removed and the compound becomes inactive, it suggests that the group is crucial for binding. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) extends SAR by establishing a mathematical correlation between a compound's chemical structure and its biological activity. wikipedia.orgfiveable.meontosight.ai QSAR models use various physicochemical properties or theoretical molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties, shape) as predictor variables to quantitatively express biological activity. wikipedia.orgfiveable.meontosight.ai These models are developed using statistical methods such as multiple linear regression, partial least squares (PLS), or machine learning algorithms. wikipedia.orgfiveable.meontosight.ai The primary goals of QSAR are to summarize the relationship between chemical structures and biological activity within a dataset and to predict the activities of new, untested chemical compounds, thereby guiding the rational design and optimization of drug candidates. wikipedia.orgfiveable.meontosight.ai

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Applications

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is an advanced extension of QSAR that incorporates the three-dimensional nature of molecules and their interaction potentials. ontosight.aineovarsity.org Unlike traditional QSAR methods that may use one-dimensional or two-dimensional descriptors, 3D-QSAR considers the molecule as a 3D object with specific shapes and surrounding fields (e.g., regions of positive/negative charge, steric bulk). neovarsity.org This approach is particularly valuable when the 3D structure of the biological target protein is unknown, as it helps infer the shape and electrostatic requirements for activity based purely on ligand data, effectively building a rudimentary model of the "phantom receptor." neovarsity.org

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of molecules with their 3D shape, electrostatic, and hydrogen bonding characteristics. researchgate.netslideshare.net The methodology involves aligning a series of molecules with known biological activities within a 3D grid. slideshare.netgoogle.com A probe atom is then used to calculate steric and electrostatic interaction energies at each intersection point of this grid around the molecules. slideshare.netgoogle.com These calculated interaction energies serve as quantitative shape descriptors. google.com Subsequently, a partial least squares (PLS) analysis is applied to these data, generating a regression equation and contour maps. slideshare.netgoogle.com These contour maps visually represent regions where specific molecular properties (e.g., steric bulk or electrostatic charge) are predicted to enhance or reduce binding affinity, providing insights into intermolecular associations. slideshare.netgoogle.com CoMFA is useful for predicting properties of untested molecules and optimizing lead compounds. neovarsity.orgslideshare.net

While CoMFA is a powerful tool in drug design, specific published CoMFA studies directly on Mazidox were not identified in the search. However, its principles would be applied to this compound if a series of its analogs with varying biological activities were available, allowing for the identification of optimal steric and electrostatic requirements for its activity.

Comparative Molecular Similarity Index Analysis (CoMSIA) is an advanced computational method that builds upon the foundational principles of CoMFA, addressing some of its limitations and introducing methodological enhancements. researchgate.netmdpi.com CoMSIA is designed to identify correlations between the structural properties of molecules and their biological activities by analyzing molecular similarity indices. mdpi.comontosight.ai Unlike CoMFA's discrete interaction energy calculations, CoMSIA uses a Gaussian function to provide a smoother and more continuous description of molecular fields. mdpi.comontosight.ai

CoMSIA incorporates five distinct types of molecular fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comontosight.ai By systematically quantifying and correlating these spatially dependent molecular properties with experimental data, CoMSIA facilitates the precise mapping of molecular fields relevant to biological activity. mdpi.com The resulting contour maps can guide modifications to molecular structures to enhance interaction with a target receptor, aiding in the rational design of optimized compounds. nih.gov

Similar to CoMFA, specific CoMSIA studies directly on this compound were not found. However, if such studies were to be performed on this compound or its analogs, CoMSIA would offer a more comprehensive understanding of the various physicochemical interactions contributing to its biological activity.

Comparative Molecular Field Analysis (CoMFA) in Analogous Systems

Ligand-Based Pharmacophore Modeling for this compound Interactions

Pharmacophore modeling is a crucial aspect of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. mdpi.com A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. mdpi.com Ligand-based pharmacophore modeling involves analyzing a set of active molecules to identify common structural features that are essential for their biological activity. mdpi.com These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and positively or negatively ionizable groups. researchgate.net

The identified pharmacophore can then be used to design new active molecules, perform 3D database searching, or guide de novo design efforts. mdpi.com This approach helps to understand the critical features responsible for pharmacological activity and to develop compounds that interact effectively with the target macromolecule. mdpi.com

While pharmacophore models are extensively used in drug discovery, specific ligand-based pharmacophore modeling studies for this compound were not identified in the available research. If this compound were to be developed as a lead compound, such modeling would be instrumental in elucidating the key molecular features required for its interaction with a specific biological target.

Identification of Structural Moieties Critical for Biological Action

The identification of structural moieties critical for biological action is a core objective of SAR studies. This process involves systematically modifying different parts of a molecule and observing the impact on its activity. drugdesign.org By doing so, researchers can pinpoint specific functional groups, substructures, or spatial arrangements that are indispensable for the compound's interaction with its biological target. drugdesign.org This iterative process of synthesis and biological evaluation allows for the elucidation of key features that contribute to potency, selectivity, or other desired biological effects. drugdesign.org

For this compound, while its explosive properties are attributed to the azide (B81097) group, detailed research findings specifically identifying other structural moieties critical for its potential biological actions (e.g., as an insecticide or in other biological research contexts) through systematic SAR studies were not found in the provided search results. Such studies would typically involve synthesizing a series of this compound derivatives with targeted modifications and then assessing their biological activities to map the structure-activity landscape.

Predictive Modeling of Novel this compound Analogs for Desired Bioactivities

Predictive modeling, often employing QSAR and 3D-QSAR techniques, is a powerful strategy for designing novel analogs with desired bioactivities. Once a QSAR model is developed and validated, it can serve as a "black box" tool for virtual screening and prediction. neovarsity.orgmdpi.com For new chemical compounds, the same molecular descriptors used during model training are calculated and then input into the model to obtain a predicted biological response. mdpi.com This allows researchers to virtually "score" new compounds, prioritizing those predicted to be most potent or to possess other desired properties, before their actual synthesis and experimental testing. neovarsity.org This approach significantly accelerates the drug discovery process by reducing the need for extensive experimental evaluation. fiveable.me

In the absence of specific detailed predictive modeling studies for this compound analogs, the general application of these principles would involve:

Collecting Data: Gathering a dataset of this compound and its known analogs (if any exist with measured biological activities).

Descriptor Calculation: Calculating relevant molecular descriptors (2D and 3D) for these compounds.

Model Building: Developing a robust QSAR or 3D-QSAR model using appropriate statistical or machine learning methods that correlate the descriptors with the observed biological activities.

Validation: Rigorously validating the model using internal and external validation techniques to ensure its predictive ability.

Prediction and Design: Applying the validated model to virtually screen large libraries of hypothetical this compound analogs or to guide the de novo design of new compounds with improved or novel bioactivities.

Such predictive models would highlight which structural modifications are likely to lead to enhanced activity, guiding the synthesis of more effective this compound derivatives for specific applications.

Mechanistic Investigations of the Biological Action of Mazidox

Elucidation of Molecular Targets and Binding Dynamics in Biological Systems

Organophosphorus compounds, including Mazidox, are primarily known to exert their biological effects by targeting and inhibiting acetylcholinesterase (AChE) nih.govnih.govnih.gov. AChE is a crucial enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses, thereby terminating nerve impulses nih.gov. The inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a range of downstream physiological effects nih.gov.

The binding dynamics of organophosphates with AChE typically involve the phosphorylation of a serine hydroxyl residue within the active site of the enzyme nih.govgoogle.com. This phosphorylation forms a stable covalent bond, rendering the enzyme inactive google.com. The strength of this covalent bond and the subsequent aging process (where an alkyl group is lost from the phosphorylated enzyme, making reactivation more difficult) contribute to the irreversible or pseudo-irreversible nature of the inhibition nih.gov.

Enzyme Inhibition Kinetics and Stereospecificity Studies

The enzyme inhibition kinetics of organophosphates against acetylcholinesterase are typically characterized by their ability to form a stable phosphorylated enzyme complex, leading to a decrease in enzyme activity nih.govnih.gov. This type of inhibition is often described as irreversible or pseudo-irreversible, distinguishing it from reversible competitive or non-competitive inhibition google.comrsc.org. Kinetic parameters such as IC50 (half maximal inhibitory concentration) and studies involving Lineweaver-Burk or Dixon plots are commonly used to characterize the mode and potency of enzyme inhibition frontiersin.orgmdpi.comnepjol.info.

For organophosphates, the rate of phosphorylation and the stability of the phosphorylated enzyme are key kinetic considerations. However, specific kinetic data, including precise IC50 values, Km, or Vmax alterations, directly attributable to this compound's inhibition of AChE or any other enzyme, are not found in the reviewed literature.

Stereospecificity refers to the ability of a chemical reaction or interaction to produce or involve specific stereoisomers taylorandfrancis.com. In the context of enzyme inhibition, stereospecificity implies that different enantiomers of a chiral compound may exhibit varying affinities for the enzyme's active site and thus different inhibitory potencies taylorandfrancis.com. Many biologically active molecules are chiral, and their interactions with biological targets can be highly stereospecific. While the concept of stereospecificity is crucial in understanding drug-receptor interactions and enzyme inhibition, there is no specific information or detailed studies available in the search results regarding the stereospecificity of this compound's biological action taylorandfrancis.com.

Cellular and Subcellular Modulatory Effects

The cellular and subcellular modulatory effects of organophosphorus agents primarily stem from their inhibition of acetylcholinesterase. The resulting accumulation of acetylcholine leads to a cascade of events within cholinergic neurons and their target cells. At the cellular level, this can manifest as prolonged depolarization of postsynaptic membranes, leading to initial overstimulation followed by desensitization and paralysis nih.gov. This disruption of normal neurotransmission can affect various cell types, particularly neurons and muscle cells.

Subcellularly, the persistent presence of acetylcholine can lead to alterations in ion channel activity, calcium homeostasis, and signaling pathways . For instance, increased intracellular calcium levels have been implicated in the neurodegeneration observed in acute organophosphate poisoning . Furthermore, the overstimulation of muscarinic and nicotinic acetylcholine receptors, located on cell membranes, can trigger a variety of intracellular responses, including changes in second messenger systems and gene expression .

Comparative Mechanistic Analysis with Other Organophosphorus Agents

This compound is categorized as an organophosphorus insecticide, a class of compounds that share a common primary mechanism of action: the inhibition of acetylcholinesterase webmd.comnih.govnih.govnih.gov. Other well-known organophosphorus agents, such as malathion, diazinon, and chlorpyrifos, also exert their toxicity through this same enzymatic inhibition researchgate.netmdpi.com.

A comparative mechanistic analysis among organophosphorus agents often focuses on differences in:

Potency (IC50 values): How much of the compound is needed to achieve a certain level of AChE inhibition.

Rate of inhibition: How quickly the compound phosphorylates the enzyme.

Aging phenomenon: The rate at which the phosphorylated enzyme undergoes further chemical changes, making it resistant to oxime-induced reactivation.

Metabolic activation/detoxification: How the compound is metabolized in biological systems, which can influence its effective toxicity and duration of action nih.gov.

Selectivity: While AChE is the primary target, some organophosphates may exhibit differential inhibition of other esterases or enzymes, contributing to their specific toxicological profiles.

While this compound is listed alongside numerous other organophosphorus compounds in various contexts, such as in patents related to agrochemical compositions or as enzyme inhibitors nih.govmdpi.combioplatforms.comnumberanalytics.complos.orgnih.govnih.govgoogle.com, explicit comparative studies providing detailed mechanistic data (e.g., head-to-head kinetic comparisons, or studies on differential cellular effects) specifically involving this compound against other organophosphorus agents are not widely reported in the available scientific literature. Most comparative analyses of organophosphorus agents tend to focus on more commonly studied pesticides or nerve agents nih.govresearchgate.netmdpi.comijmedicine.comscribd.com.

Computational Chemistry and in Silico Modeling in Mazidox Research

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical investigations, primarily employing methods such as ab initio calculations and Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of molecules. These methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties like frontier molecular orbitals (HOMO-LUMO gaps), which are crucial for elucidating chemical behavior kuleuven.bemdpi.com. For instance, DFT calculations, often at levels like B3LYP/6-31G(d,p), are used to obtain the electronic structure of molecules and calculate local atomic reactivity indices .

The application of quantum mechanics and information theory provides a robust basis for determining the electronic structure of molecules and understanding their chemical behavior mdpi.comresearchgate.net. These investigations can explore the relationships between electronic energy and kinetic energy components, which are vital in understanding chemical reactivity mdpi.com. While specific quantum chemical studies on Mazidox are not detailed in the available literature, such investigations would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in this compound.

Electronic Property Calculations: Analyzing charge distribution, dipole moment, and orbital energies to understand the compound's electronic characteristics.

Reactivity Descriptors: Calculating parameters like chemical potential, hardness, and softness to predict reactive sites and potential reaction pathways mdpi.com.

Reaction Mechanism Studies: Investigating the energy profiles and transition states for potential reactions involving this compound, which can be particularly relevant for organophosphorus compounds known for their diverse reactivity.

Recent advancements in quantum chemical descriptors, particularly those based on semiempirical electronic structures, are being utilized to explain enzymatic catalysis reactions, protein-binding processes, and structural analysis in proteins, highlighting their growing importance for large biomolecules nih.gov.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems, treating all entities as flexible frontiersin.orgnih.gov. MD simulations provide dynamic insights into protein flexibility, conformational changes, and the kinetics and energetics of ligand-receptor interactions nih.govmdpi.com. This approach is crucial for understanding how small-molecule ligands interact with target proteins, guiding the selection of promising candidate molecules in drug development mdpi.com.

For a compound like this compound, if it were to act as a ligand or interact with a biological target, MD simulations could offer valuable information on:

Binding Affinity and Kinetics: Evaluating the strength and speed of this compound binding to a specific target, if applicable mdpi.com.

Conformational Dynamics: Observing how this compound and its potential binding partners change shape during interaction, providing insights into induced-fit mechanisms nih.govmdpi.com.

Binding Pathways: Tracing the trajectory of this compound as it approaches and enters a binding site, revealing key intermediate states frontiersin.orgnih.gov.

Solvent Effects: Simulating the influence of the surrounding solvent environment on this compound's behavior and interactions.

MD simulations approximate complex quantum-mechanical forces by representing atoms and bonds as simple spheres connected by virtual springs, allowing for the simulation of large systems over significant timescales nih.gov.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanical (QM) calculations for a specific region of interest (e.g., a reactive site) with the computational efficiency of molecular mechanics (MM) for the larger surrounding environment (e.g., solvent or protein) wikipedia.orgmdpi.commpg.de. This approach is particularly powerful for studying chemical processes, such as reactions, in complex condensed phases like solutions or biological systems wikipedia.orgmdpi.commpg.de. The QM/MM approach was pioneered in 1976 and gained extensive acceptance by the 1990s mdpi.com.

Key aspects of QM/MM methodologies include:

System Partitioning: Dividing the system into a QM region (where chemical bonds may change) and an MM region (where empirical force fields are sufficient) mpg.de.

Inter-region Interactions: Handling electrostatic and van der Waals interactions between the QM and MM subsystems, often using electrostatic embedding schemes where MM atoms influence the QM Hamiltonian wikipedia.orgmdpi.commpg.degromacs.org.

Boundary Treatment: Addressing covalent bonds that cross the QM/MM boundary, typically using link atoms or localized-orbital schemes wikipedia.orgmpg.de.

While no specific QM/MM studies on this compound were identified, this methodology would be highly relevant for investigating its reactivity in solution or its interactions within a biological environment, especially if chemical transformations or bond breaking/forming events are involved. For organophosphorus compounds, QM/MM could be used to model hydrolysis, enzyme-catalyzed reactions, or interactions with active sites of proteins, providing detailed insights into reaction mechanisms that purely classical force fields cannot capture mdpi.com.

Theoretical Prediction of Conformational Preferences and Tautomerism

Theoretical prediction of conformational preferences and tautomerism is crucial for understanding a molecule's flexibility and the existence of different structural isomers that can interconvert. Quantum chemical calculations, including DFT and ab initio methods (e.g., MP2), are extensively used to map potential energy surfaces, identify stable conformers, and determine the relative stabilities of tautomeric forms sapub.orgresearchgate.netscirp.orgmdpi.comd-nb.info. Factors such as intramolecular hydrogen bonding and electron delocalization often play significant roles in determining these preferences sapub.orgresearchgate.net.

For this compound, theoretical studies in this area would involve:

Conformational Analysis: Identifying all possible stable conformers and their relative energies, which is critical for understanding its potential binding modes or reactive conformations.

Tautomeric Equilibria: Investigating if this compound can exist in different tautomeric forms and determining their relative stabilities, which can influence its chemical and biological properties.

Influence of Substituents and Environment: Assessing how different functional groups or the surrounding solvent might affect conformational and tautomeric preferences scirp.org.

Such studies often involve comparing computational results with experimental data to validate the theoretical models and provide a comprehensive understanding of molecular structure and dynamics mdpi.comd-nb.info.

Development and Refinement of Force Fields for Organophosphorus Systems

The accuracy of classical molecular simulations, including molecular dynamics, heavily relies on the quality of the force fields used to describe atomic interactions researchgate.netnih.govnih.gov. Force fields are sets of mathematical functions and parameters that describe the potential energy of a system based on atomic positions. For organophosphorus compounds, the development and refinement of specialized force fields are essential due to their unique bonding characteristics and diverse chemical behaviors researchgate.netnih.gov.

Several force fields, such as TraPPE-UA (Transferable Potentials for Phase Equilibria, United Atom), GAFF (General Amber Force Field), and OPLS (Optimized Potentials for Liquid Simulations), have been developed and refined for organophosphorus systems researchgate.netresearchgate.netosti.gov. For example, the TraPPE-UA force field has been specifically developed for organophosphorus chemical warfare agents like sarin (B92409) and soman, and their simulants such as dimethyl methylphosphonate (B1257008) (DMMP) and diisopropyl methylphosphonate (DIMP) researchgate.netnih.gov. Studies have compared the performance of these force fields in predicting thermodynamic parameters like vapor-liquid binodals, liquid densities, and vapor pressures, with TraPPE-UA often showing good agreement with experimental data researchgate.netnih.gov.

The development process typically involves:

Parameterization: Deriving parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) from high-level quantum mechanical calculations or experimental data researchgate.net.

Validation: Testing the force field's ability to reproduce known experimental properties (e.g., densities, enthalpies of vaporization, radial distribution functions) or results from ab initio molecular dynamics simulations researchgate.netresearchgate.netosti.gov.

Refinement: Iteratively adjusting parameters to improve agreement with reference data, especially for specific classes of compounds or environments researchgate.net.

The challenges in force field development for organophosphorus systems often stem from the complex electronic structures and the need for accurate representation of phosphorus-containing functional groups. The continuous refinement of these force fields is crucial for enabling reliable and predictive molecular simulations of this compound and other organophosphorus compounds.

Environmental Transformation and Degradation Pathways of Mazidox

Structure-Biodegradability Relationship (SBR) Assessments

Specific Structure-Biodegradability Relationship (SBR) assessments for Mazidox are not detailed in the reviewed sources. While this compound may be mentioned in the context of broader agricultural compositions that include biodegradable components (e.g., biodegradable polyesters as dispersants), these references pertain to the formulation's biodegradability rather than the inherent biodegradability of the this compound compound itself google.comoepm.esjustia.comoapi.int. Comprehensive studies linking the chemical structure of this compound directly to its environmental biodegradability are not publicly documented scribd.comherts.ac.uk.

Identification and Characterization of Environmental Metabolites

The identification and characterization of specific environmental metabolites resulting from the degradation of this compound have not been reported in the examined literature. Research findings detailing the breakdown products of this compound in environmental matrices such as soil or water are currently uninvestigated scribd.com.

Photodegradation and Hydrolytic Transformation Studies

This compound is recognized as a photo-labile pesticide, indicating its susceptibility to degradation when exposed to light google.comoapi.int. This susceptibility suggests that photodegradation can contribute to the loss of its efficacy google.com. It is believed that the degradation of photo-labile pesticides, including this compound, can involve reactions with singlet oxygen google.com. Efforts have been made in pesticide formulation to incorporate ultraviolet blockers and antioxidants to mitigate light-induced degradation of active agents like this compound oapi.int. However, detailed research findings specifically outlining the photodegradation pathways, kinetics, or identified photoproducts of this compound are not available in the reviewed information scribd.comgoogle.comoapi.intgoogle.com. Similarly, specific studies on the hydrolytic transformation of this compound in environmental conditions were not found.

Microbial Degradation Mechanisms and Bioremediation Potential

Detailed information on the specific microbial degradation mechanisms of this compound or its potential for bioremediation is not extensively documented in the available literature. General biodegradability data for this compound is reported as "not available" or "not investigated" scribd.comherts.ac.uk. While microbial degradation is a significant pathway for many organic pollutants and pesticides, and bioremediation holds promise for environmental clean-up mdpi.commdpi.comresearchgate.netresearchgate.netplos.org, specific studies demonstrating the enzymatic systems, degradation pathways, or bioremediation potential of microorganisms acting on this compound were not found.

Preclinical Research Paradigms and in Vitro Models for Mazidox Analogs

Development of In Vitro Assays for Target Engagement

Target engagement assays are designed to quantify the direct interaction or binding of a chemical compound with its intended protein target within a living system promega.com. These assays are vital throughout the drug development process, from target validation and establishing structure-activity relationships to confirming a compound's mechanism of action (MOA) and assessing its cellular affinity, residence time, and cell permeability promega.comdiscoverx.comnih.govyoutube.com.

Methodologies for Target Engagement:

Live-Cell Compound Binding Assays: Technologies such as the NanoBRET® Target Engagement Assay utilize bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein in live cells. This approach allows for the assessment of cellular affinity and the determination of compound residence time on the target promega.com.

Universal Cell-Based Compound-Target Binding Assays: Platforms like the Eurofins DiscoverX InCELL assays (e.g., InCELL Pulse™, InCELL Hunter™) employ Enzyme Fragment Complementation (EFC) technology. These assays confirm compound entry into cells and subsequent binding to specific protein targets. They are used for screening and ranking inhibitors, validating hits identified in biochemical assays, and determining cellular EC₅₀ values. For instance, InCELL Pulse relies on changes in protein thermal stability upon ligand binding discoverx.comyoutube.com.

Cellular Thermal Shift Assay (CETSA): CETSA measures target engagement by assessing changes in the thermal stability of a protein when it binds to a ligand. This technique is highly versatile and can be applied in complex biological matrices, including whole blood, providing physiologically relevant data without requiring modification of the drug or target protein youtube.compelagobio.com.

Expected Research Findings: Successful target engagement assays typically yield quantitative data on compound cellular penetration and binding to the target. This includes information on binding affinity, potency, and the rank order of compounds based on their interaction with the target protein. Such data are crucial for understanding how a compound interacts with its target in a cellular context discoverx.comyoutube.com.

Specific detailed research findings or data tables demonstrating the application of these target engagement assays for Mazidox analogs are not available in the current search results.

Cell-Based Screening Platforms for Mechanistic Discovery

Cell-based screening platforms are indispensable tools in drug discovery, employing whole cells as the primary research object to evaluate the biological effects of compounds medchemexpress.com. These platforms enable high-throughput screening (HTS) to identify compounds with specific physiological activities and to investigate their impact on various cellular processes mdpi.commedchemexpress.combiorxiv.org.

Key Aspects of Cell-Based Screening:

Purpose: These platforms are used to assess the effects of compounds on cell viability, proliferation, apoptosis, cell cycle progression, and signal transduction pathways mdpi.commedchemexpress.com. They provide a more holistic view of a compound's activity within a cellular environment, offering deeper insights into potential toxicity profiles and effects on complex biochemical pathways mdpi.com.

Types of Models and Technologies:

2D Cell Cultures: Traditional two-dimensional cell cultures remain fundamental for high-throughput screening and elucidating mechanisms of action due to their simplicity and scalability nih.govimavita.com.

3D Cell Cultures and Organoids: To better mimic in vivo physiology, advanced models like three-dimensional (3D) organoids and tissue cultures are increasingly utilized. These models replicate human organ physiology and complex cellular interactions, providing more physiologically relevant data than conventional 2D cultures nih.govimavita.commdpi.commdpi.com.

Microfluidic Systems (Organ-on-a-Chip): Microfluidic devices, often referred to as "organ-on-a-chip" systems, are designed to replicate the complex microenvironments and dynamic interactions of tissues and organs. They facilitate high-throughput screening with minimal sample requirements and offer an in vivo-like microenvironment. Examples include liver-on-a-chip and multi-organ-on-a-chip systems, which can model drug absorption, metabolism, and multi-organ interactions nih.govmdpi.commdpi.comrsc.orgnih.gov.

Electroporation and RNAi Screening: Technologies like MaxCyte's electroporation platform enable efficient transient transfection of various cell types, allowing for flexible assay development and screening, even for difficult-to-engineer or toxic targets. This facilitates RNA interference (RNAi) screening to investigate gene knockdown effects in physiologically relevant cells maxcyte.com.

Microscopy-Based Platforms: High-throughput microscopy platforms allow for the characterization of complex cellular phenotypes with high spatial and temporal resolution, enabling large-scale screening of genetic elements and dynamic cellular responses biorxiv.org.

Expected Research Findings: Cell-based screening platforms are expected to yield data on the biological activity of compounds, including their impact on cell growth, survival, and specific cellular pathways. This information is critical for identifying lead compounds and understanding their cellular mechanisms mdpi.commedchemexpress.com.

Specific detailed research findings or data tables from cell-based screening platforms for this compound analogs are not available in the current search results.

Ex Vivo Tissue Culture Models for Pathway Analysis

Ex vivo tissue culture models involve the study of living tissues or cells maintained outside their native organism, yet in conditions that closely simulate the in vivo environment mdpi.com. These models are crucial for bridging the gap between simplified in vitro cell cultures and complex in vivo animal models, offering a more physiologically relevant context for research rsc.org.

Advantages and Applications of Ex Vivo Models:

Preservation of Tissue Architecture: A key advantage of ex vivo models is their ability to preserve the three-dimensional (3D) structure, cellular composition, and cell-cell and cell-extracellular matrix (ECM) interactions of intact tissues mdpi.comfrontiersin.orgoatext.comnih.gov. This allows for a more accurate representation of disease-associated changes and drug responses compared to dissociated cell cultures oatext.com.

Purpose: These models are utilized to explore complex biological processes, investigate disease mechanisms, and assess drug responses in a context that closely resembles the in vivo environment. They are particularly valuable for analyzing specific signaling pathways and understanding how compounds interact within a heterogeneous tissue environment mdpi.comfrontiersin.orgoatext.com.

Types of Models:

Precision-Cut Tissue Slices (e.g., PCLS): Precision-cut slices of organs (e.g., liver, prostate, bladder) maintain the native tissue organization and multicellular composition. This makes them highly relevant systems for investigating organ-specific processes, drug metabolism, and therapeutic efficacy mdpi.comfrontiersin.org.

Patient-Derived Tumor Tissues: Surgically excised patient-derived tumor tissues can be cultured ex vivo to assess individualized drug responses. This approach allows for the monitoring of differential drug efficacy across various cancer subpopulations within a tumor, contributing to personalized therapeutic strategies frontiersin.org.

Organ-on-a-Chip with Primary Tissue: Microfluidic systems can be adapted to culture primary tissues ex vivo, creating sophisticated "organ-on-a-chip" models that provide a controlled microenvironment for studying tissue-level responses to compounds rsc.org.

Expected Research Findings: Ex vivo tissue culture models are expected to provide detailed data on drug efficacy, mechanism of action, and pathway modulation within a complex tissue context. This includes insights into how compounds affect different cell types within a tissue and how tissue architecture influences drug response frontiersin.orgoatext.com.

Specific detailed research findings or data tables from ex vivo tissue culture models for this compound analogs are not available in the current search results.

Application of –omics Technologies for Comprehensive Biological Profiling

The integration of "-omics" technologies, such as genomics, proteomics, transcriptomics, and metabolomics, with in vitro preclinical models provides a comprehensive approach to biological profiling. These technologies enable a deep understanding of the molecular changes induced by chemical compounds mdpi.combiopharminternational.com.

Role of –omics Technologies:

Purpose: The primary purpose of applying -omics technologies is to gain comprehensive insights into the biological impact of compounds. This includes elucidating their mechanism of action, identifying potential off-target effects, understanding drug metabolism, and discovering biomarkers associated with drug response or toxicity mdpi.comnih.govbiopharminternational.com.

Integration with In Vitro Models: Advanced in vitro models, particularly organ-on-a-chip systems and 3D cell cultures, are well-suited for integration with -omics analyses. Cells or co-cultures from these models can be collected for detailed genomic, proteomic, or metabolomic profiling, providing a rich dataset on molecular alterations in response to compound exposure mdpi.com.

Data Interpretation: The large datasets generated by -omics technologies often require advanced computational methods, including artificial intelligence (AI) and machine learning (ML), for analysis and interpretation. This helps in identifying patterns, predicting compound behavior, and understanding complex biological interactions mdpi.combiopharminternational.com.

Expected Research Findings: Application of -omics technologies is expected to yield extensive data on gene expression profiles (transcriptomics), protein abundance and modifications (proteomics), and metabolic changes (metabolomics) within cells or tissues exposed to this compound analogs. This comprehensive profiling can reveal subtle cellular responses, identify affected pathways, and provide a molecular signature of the compound's activity mdpi.comnih.govbiopharminternational.com.

Specific detailed research findings or data tables from the application of -omics technologies for comprehensive biological profiling of this compound analogs are not available in the current search results.

Emerging Research Perspectives and Future Avenues in Mazidox Chemistry

Integration of Artificial Intelligence and Machine Learning in Mazidox Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical compound discovery by significantly accelerating the pace and reducing the costs associated with traditional research and development. themedicinemaker.com These computational approaches offer powerful tools for predicting compound behavior, identifying novel targets, and optimizing molecular designs. themedicinemaker.com

For organophosphorus compounds, including this compound, AI and ML are being applied in several critical areas:

Chemical Space Exploration and De Novo Design : AI models, particularly deep learning algorithms and generative models like variational autoencoders (VAEs) and generative adversarial networks (GANs), are instrumental in navigating vast chemical spaces. acs.orgmpg.deacs.org These models can learn the properties and structural information of molecules to generate novel compounds with desired characteristics, effectively filling unexplored regions of chemical space. acs.orgresearchgate.net This capability is crucial for identifying new this compound analogues with potentially improved properties or reduced hazards.

Property Prediction and Optimization : ML algorithms can predict various molecular properties, including physicochemical characteristics and potential biological activities. acs.orgacs.org This allows for the in silico screening of large compound libraries, rapidly evaluating candidates with the highest potential for further development. acs.org For organophosphorus molecules, ML frameworks, such as Recurrent Neural Networks (RNNs) with attention models, have been proposed to sample chemical space using fragment-based design, aiming to predict molecules with similar biological action modes to existing organophosphorus pesticides but with reduced toxicity to humans. pubpub.orgarxiv.org

Retrosynthesis and Synthesis Route Design : AI can assist in predicting retrosynthetic pathways, streamlining the synthesis of complex molecules. hep.com.cn This can lead to more efficient and cost-effective production methods for this compound and its derivatives.

Target Identification : AI algorithms can analyze extensive biological data to identify novel drug targets, which is vital for understanding the mechanisms of action of compounds and designing more selective agents. themedicinemaker.com While this compound is known as an insecticide, understanding its interaction with specific biological targets at a molecular level could open doors for highly targeted applications or the design of more benign alternatives.

The integration of AI and ML in this compound chemistry promises to transform the discovery process from a trial-and-error approach to a more rational and predictive endeavor, enabling the systematic exploration of chemical space for innovative applications and safer analogues.

Multiscale Modeling Approaches for Complex Biological Systems

Understanding the behavior of chemical compounds within biological systems necessitates approaches that can bridge multiple levels of complexity, from atomic interactions to cellular and tissue-level phenomena. Multiscale modeling provides a robust framework for simulating and predicting the dynamics of chemical and biochemical systems across various spatial and temporal scales. coursicle.comeuropa.euhep.com.cn

Key aspects and applications of multiscale modeling relevant to this compound chemistry include:

Hierarchical Integration of Models : Multiscale modeling integrates diverse computational models, including molecular, kinetic, thermodynamic, morphological, population balance, and fluid dynamics models, into a unified computational approach. europa.eu This allows for a comprehensive understanding of how a compound like this compound interacts at different biological levels.

Simulating Dynamic Biological Processes : Biological systems are inherently dynamic and stochastic, operating across a continuum of scales. hep.com.cn Multiscale mathematical models, such as continuous stochastic methods (coupling ordinary differential equations and stochastic differential equations) and hybrid continuous-discrete methods (coupling agent-based models with partial differential equations), are employed to simulate these complex dynamics. hep.com.cndiva-portal.org For this compound, this could involve modeling its distribution, metabolism, and interaction with biomolecules within a cell, or even its environmental fate in a larger ecosystem.

Predictive Capabilities : By providing a detailed, integrated view of chemical-biological interactions, multiscale models can significantly reduce the time and cost associated with industrial research and development by accurately predicting process performance and product properties during the design phase. europa.eu This predictive power is invaluable for designing this compound analogues with tailored properties, for instance, to optimize its desired chemical reactivity while minimizing unintended interactions.

Understanding Complex Interactions : These models are crucial for investigating the interplay between intracellular mechanisms and intercellular communications. pitt.edu For this compound, which is an organophosphorus compound, multiscale modeling could offer insights into its mechanism of action at a detailed molecular level and how these molecular events translate to effects at higher biological scales.

The application of multiscale modeling to this compound chemistry represents a significant future avenue for gaining deeper mechanistic insights and guiding the rational design of new compounds.

Design of Environmentally Benign Organophosphorus Analogues

The growing emphasis on sustainability and green chemistry principles necessitates the development of environmentally benign chemical processes and products. For organophosphorus compounds like this compound, which have historically found use in areas such as insecticides, the design of more environmentally friendly analogues is a critical research direction. researchgate.netmdpi.com Green chemistry aims to reduce chemical hazards and enhance societal sustainability through the redesign of molecules and reactions. berkeley.edu

Strategies and advancements in designing environmentally benign organophosphorus analogues include:

Sustainable Synthesis Methodologies : Research is focused on developing greener synthetic pathways as alternatives to traditional methods that often involve hazardous reagents or generate toxic by-products. researchgate.netchinesechemsoc.org This includes:

Electrochemical Synthesis : This method offers a promising, green, precise, and low-cost approach for preparing organophosphorus structures, utilizing electricity instead of external oxidizing or reducing agents. beilstein-journals.org Advances in this area include the formation of phosphorus-carbon, phosphorus-nitrogen, phosphorus-oxygen, phosphorus-sulfur, and phosphorus-selenium bonds under mild conditions. beilstein-journals.org

Direct Synthesis from Elemental Phosphorus : Novel concepts involve synthesizing organophosphorus compounds directly from less reactive forms of elemental phosphorus, such as black phosphorus (BP) nanoparticles, as a feedstock. chinesechemsoc.org This approach is more efficient and environmentally friendly compared to traditional white phosphorus-based methods which involve hazardous intermediates like phosphorus halides. chinesechemsoc.orgnih.gov

Solvent-Free and Aqueous Media Reactions : Developing reactions in water or under solventless conditions, often utilizing heterogeneous catalysis, reduces reliance on harmful organic solvents, contributing to a more eco-friendly synthesis. acs.org

Ligand-Based and Structure-Based Design : Computational approaches, including quantitative structure-activity relationship (QSAR) models, are powerful tools for designing new environment-friendly and less toxic organophosphorus compounds. pitt.edu By understanding the relationship between chemical structure and ecotoxicological properties, researchers can design analogues with reduced environmental impact.

Development of Novel Catalytic Systems : The application of organophosphorus ligand-based complex catalysts in environmentally benign processes, such as water-soluble, immobilized, or solid-phase supported transition metal phosphine (B1218219) complexes, is being explored. indiamart.com Synergistic photocatalytic systems are also being developed for selective transformations under oxidant-free conditions.

These advancements aim to create a new generation of organophosphorus compounds that retain their desired chemical functionalities while minimizing their environmental footprint throughout their lifecycle.

Identification of Unexplored Research Gaps and Interdisciplinary Collaborations

Advancing the chemistry of compounds like this compound requires a continuous effort to identify and address unexplored research gaps, often necessitating collaborative efforts across diverse scientific disciplines.

Unexplored Research Gaps :

Chemical Space Gaps : Despite extensive research, the vast chemical space of possible molecules remains largely unexplored. acs.org AI and cheminformatics tools are crucial for identifying regions of chemical space that are void of known structures or have limited activity, particularly for scaffolds that hold potential but have not yet been utilized as the basis for new molecules. researchgate.net For this compound, a compound with a known chemical structure and applications, there may be opportunities to explore structural modifications that lead to novel properties or applications beyond its historical use as an insecticide. ontosight.ainih.govherts.ac.uk

Mechanism of Action and Selectivity : While this compound has been studied for its potential biological activities, a comprehensive understanding of its precise mechanism of action at a molecular level, especially concerning its selectivity and potential for off-target effects, may still represent a research gap. ontosight.ai Deeper insights could lead to the design of more targeted and efficient analogues.

Novel Applications : Given its phosphorus and nitrogen content and azide (B81097) group, this compound could potentially be explored for new applications in areas like advanced materials (beyond energetic materials, e.g., in polymers or sensors), or as a versatile synthon in complex organic synthesis, moving beyond its traditional roles. ontosight.ai

Interdisciplinary Collaborations :

Chemistry and Computational Science : The integration of AI, ML, and multiscale modeling into chemical discovery inherently requires strong collaborations between chemists and computational scientists. themedicinemaker.comcoursicle.com This partnership is essential for developing and applying sophisticated algorithms to predict molecular properties, explore chemical space, and simulate complex biological interactions. acs.orgacs.org

Chemistry and Environmental Science/Engineering : To design environmentally benign organophosphorus analogues, collaboration between synthetic chemists and environmental scientists or engineers is crucial. berkeley.edusolubilityofthings.com This interdisciplinary approach can ensure that new compounds are not only effective but also have reduced environmental impact, considering aspects like degradation pathways, ecotoxicity, and sustainable manufacturing processes. berkeley.edusolubilityofthings.com

Chemistry and Materials Science : Given this compound's potential in materials science, collaborations with materials scientists could lead to the development of novel materials with specific properties, such as advanced energetic materials or other functional materials. ontosight.ai

Chemistry and Biology/Biochemistry : For a deeper understanding of this compound's biological interactions and to explore new biological applications or design safer alternatives, collaboration with biologists and biochemists is vital. solubilityofthings.com This includes studying its interactions at the molecular, cellular, and organismal levels.

Academic and Industrial Partnerships : Bridging the gap between fundamental research and practical applications often requires close collaboration between academic institutions and industrial partners. europa.eu This can accelerate the translation of research findings into tangible products and processes, ensuring that emerging research avenues in this compound chemistry lead to real-world impact.

Interdisciplinary collaboration is a hallmark of modern chemical research, fostering innovation and enabling scientists to address complex challenges that transcend traditional disciplinary boundaries. solubilityofthings.comuci.edu

Q & A

Q. What protocols ensure ethical compliance in this compound trials involving vulnerable populations?

- Methodological Answer : Obtain informed consent via culturally adapted materials (e.g., visual aids for low-literacy participants). Establish Data Safety Monitoring Boards (DSMBs) for interim analyses. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, with anonymization protocols for sensitive health data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.